N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine
Description
N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N⁵-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine is a synthetic peptide featuring a unique sequence of L-amino acids and post-translational modifications. The compound contains two N⁵-(diaminomethylidene)-L-ornithine residues, a structural analog of arginine’s guanidino group, which may enhance interactions with negatively charged biomolecules.
Properties
CAS No. |
646061-80-5 |
|---|---|
Molecular Formula |
C49H83N15O11 |
Molecular Weight |
1058.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H83N15O11/c1-25(2)22-34(47(74)75)58-36(66)24-57-44(71)37(26(3)4)62-45(72)38(27(5)6)61-41(68)32(13-10-20-56-49(53)54)59-42(69)33(23-29-15-17-30(65)18-16-29)60-43(70)35-14-11-21-64(35)46(73)39(28(7)8)63-40(67)31(50)12-9-19-55-48(51)52/h15-18,25-28,31-35,37-39,65H,9-14,19-24,50H2,1-8H3,(H,57,71)(H,58,66)(H,59,69)(H,60,70)(H,61,68)(H,62,72)(H,63,67)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t31-,32-,33-,34-,35-,37-,38-,39-/m0/s1 |
InChI Key |
XWDVRQFNJLNQIL-INLRFCGASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-valylglycyl-L-leucine is a complex peptide with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
- CAS Number : 502545-69-9
- Molecular Formula : C47H70N14O10
- Molecular Weight : 991.1 g/mol
Structure
The structural complexity of this peptide contributes to its unique biological activities. The presence of multiple amino acids, including ornithine, valine, proline, tyrosine, and leucine, suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. These interactions can lead to various physiological effects, including:
- Antioxidant Activity : Peptides with specific amino acid sequences have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Antimicrobial Properties : Some studies indicate that similar peptide structures exhibit antimicrobial activity against bacteria and fungi .
- Regulation of Blood Pressure : Certain bioactive peptides derived from proteins have been linked to the regulation of blood pressure, suggesting a potential role for this compound in cardiovascular health .
Case Studies and Research Findings
- Antioxidative Peptides : Research has demonstrated that peptides with hydrophilic residues at the C-terminal position exhibit enhanced antioxidant properties. This characteristic may be relevant for the compound .
- Antimicrobial Studies : A study highlighted the direct antimicrobial effects of peptides similar in structure to this compound against pathogenic bacteria and fungi, suggesting a promising application in food preservation and medicine .
- Blood Pressure Regulation : The European Food Safety Authority (EFSA) reviewed casein hydrolysates containing bioactive peptides that demonstrated a significant effect on blood pressure maintenance. This provides indirect evidence for the potential cardiovascular benefits of similar peptides .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is distinguished from analogs by its sequence, stereochemistry, and modifications:
- Modifications: The N⁵-(diaminomethylidene) groups on ornithine mimic arginine’s charge, contrasting with lysine-rich sequences in ’s L-Prolyl-L-lysyl-L-lysyl-L-lysyl-... compound, which may prioritize electrostatic interactions over specific binding .
- Stability : The inclusion of methionine in ’s L-Leucyl-L-seryl-L-leucyl-L-methionyl-... peptide introduces oxidation sensitivity, whereas the target compound’s valine and leucine residues may enhance metabolic stability .
Key Data Table
*Molecular formula inferred from sequence: Likely C₆₀H₁₀₀N₂₀O₁₄ (approximate).
Research Findings and Implications
- Protease Sensitivity: The absence of D-amino acids in the target compound may render it more susceptible to enzymatic degradation compared to ’s peptide, which uses D-residues for enhanced stability .
- Binding Specificity: The dual N⁵-(diaminomethylidene)-ornithine groups could mimic arginine’s role in cell-penetrating peptides, contrasting with ’s lysine-rich compound, which may rely on nonspecific charge interactions .
- Pharmacokinetics : Hydrophobic residues (valine, leucine) in the target compound may improve membrane permeability compared to ’s methionine-containing analog, which could face oxidative instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
